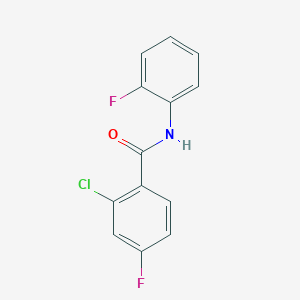

![molecular formula C20H14N4S B5365594 3-[(1-naphthylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5365594.png)

3-[(1-naphthylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazinoindole derivatives often involves green synthetic protocols, utilizing isatin and semicarbazide/thiosemicarbazide in aqueous media under neutral conditions. β-Cyclodextrin is commonly used as a catalyst, enabling excellent yields and allowing for catalyst recovery and reuse without loss of activity (Ramesh et al., 2011). Another synthesis approach involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in a NaOH–H2O–DMSO system, demonstrating the versatility of methods to obtain triazinoindole derivatives (Kim & Zhuravlyova, 2010).

Molecular Structure Analysis

The molecular structure of triazinoindole derivatives is characterized by their fused heterocyclic systems, which contribute to their chemical stability and reactivity. Spectroscopic methods, including NMR and IR spectroscopy, are crucial for elucidating these structures and confirming the presence of specific functional groups (Younes et al., 1987).

Chemical Reactions and Properties

Triazinoindole derivatives undergo various chemical reactions, including halocyclization and reactions with electrophiles and nucleophiles, leading to a wide range of functionalized compounds. These reactions are influenced by the electronic effects of substituents on the triazinoindole core (Hassan et al., 1994).

Physical Properties Analysis

The physical properties of triazinoindole derivatives, such as solubility, melting points, and crystallinity, are determined by their specific molecular structures and substituents. These properties are critical for their application in various fields, influencing their handling, formulation, and stability (Al-Syari & Hassan, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, basicity, and photophysical properties of triazinoindole derivatives, are closely tied to their heterocyclic structure. These compounds exhibit a range of biological activities, which can be attributed to their ability to interact with biological targets through various mechanisms of action (Ali & Saad, 2018).

Future Directions

Future studies should consider potential effects of cemtirestat, a related compound, on consequences of diabetes that are not exclusively dependent on glucose metabolism via the polyol pathway . This could provide insights into the potential therapeutic applications of “3-[(1-naphthylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole” and related compounds.

Mechanism of Action

Target of Action

Derivatives of [1,2,4]triazino[5,6-b]indoles have been reported to possess high biological activity and a wide spectrum of antifungal and antihypoxic activity . They are used in prophylaxis and treatment of an extensive index of viruses and have for a long time attracted attention in connection with the search for new antimicrobial and anticancer agents .

Mode of Action

It is known that the compound is synthesized by the reaction of 3-mercapto-5h-[1,2,4]triazino[5,6-b]indole with allyl bromide in the naoh–h2o–dmso system

Biochemical Pathways

It is known that derivatives of [1,2,4]triazino[5,6-b]indoles have a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall . This suggests that similar modifications to the compound could potentially enhance its bioavailability.

Result of Action

It is known that derivatives of [1,2,4]triazino[5,6-b]indoles possess high biological activity and a wide spectrum of antifungal and antihypoxic activity . They are used in prophylaxis and treatment of an extensive index of viruses and have for a long time attracted attention in connection with the search for new antimicrobial and anticancer agents .

Action Environment

The synthesis of the compound involves the reaction of 3-mercapto-5h-[1,2,4]triazino[5,6-b]indole with allyl bromide in the naoh–h2o–dmso system , suggesting that the compound’s synthesis and potentially its action may be influenced by the chemical environment.

properties

IUPAC Name |

3-(naphthalen-1-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4S/c1-2-9-15-13(6-1)7-5-8-14(15)12-25-20-22-19-18(23-24-20)16-10-3-4-11-17(16)21-19/h1-11H,12H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUXXCHZEHPECX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-iodo-3-(3-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5365527.png)

![3-allyl-5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365528.png)

![5-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5365530.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5365545.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide](/img/structure/B5365560.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclohexanecarboxamide](/img/structure/B5365571.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5365572.png)

![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5365580.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5365590.png)

![3-(2-furylmethyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365591.png)

![4-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5365608.png)

![ethyl 4-[(2-pyridinylamino)carbonyl]-1H-imidazole-5-carboxylate](/img/structure/B5365613.png)